molecular formula C22H16ClN3O3S B11585839 1-(3-Chlorophenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Chlorophenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11585839
M. Wt: 437.9 g/mol
InChI Key: NDQBIILXSGCLGB-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a chromeno-pyrrole core structure, which is often associated with various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of the chromeno-pyrrole core, followed by the introduction of the thiadiazole and chlorophenyl groups. Common reagents used in these reactions include chlorinating agents, isopropylating agents, and thiadiazole precursors. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and may require heating or refluxing to achieve the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-2-[5-(methyl)-1,3,4-thiadiazol-2-yl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
  • 1-(3-chlorophenyl)-2-[5-(ethyl)-1,3,4-thiadiazol-2-yl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The uniqueness of 1-(3-chlorophenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group on the thiadiazole ring may confer distinct properties compared to similar compounds with different alkyl substitutions.

Properties

Molecular Formula

C22H16ClN3O3S

Molecular Weight

437.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H16ClN3O3S/c1-11(2)20-24-25-22(30-20)26-17(12-6-5-7-13(23)10-12)16-18(27)14-8-3-4-9-15(14)29-19(16)21(26)28/h3-11,17H,1-2H3

InChI Key

NDQBIILXSGCLGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

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